molecular formula C17H19ClN4O2 B4556429 2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B4556429
M. Wt: 346.8 g/mol
InChI Key: JQKXCUHSEAOZOC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a chlorophenoxy group and a pyrimidinyl-piperazine moiety, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.

    Coupling with Piperazine: The intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane or ethanol.

    Final Coupling and Purification: The final step involves coupling the intermediate with a propanone derivative, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The pyrimidinyl-piperazine moiety suggests potential interaction with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: Known for its herbicidal activity.

    4-(Pyrimidin-2-yl)piperazine: Used in medicinal chemistry for its biological activity.

    Propanone derivatives: Commonly used in organic synthesis.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-13(24-15-6-3-2-5-14(15)18)16(23)21-9-11-22(12-10-21)17-19-7-4-8-20-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKXCUHSEAOZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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